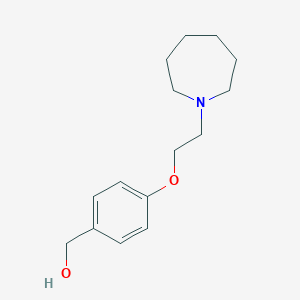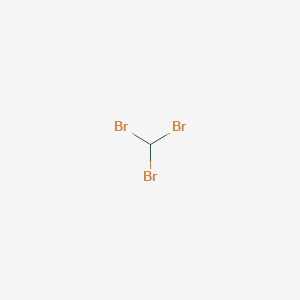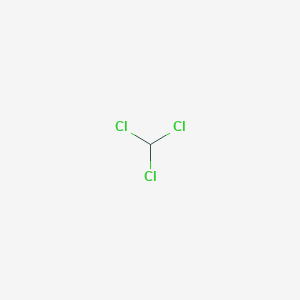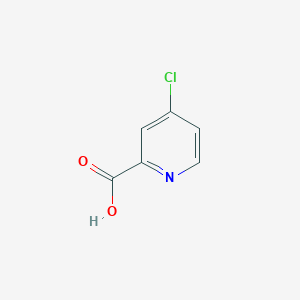
4-Chloropicolinic Acid
Vue d'ensemble
Description
4-Chloropicolinic acid is a chlorinated derivative of picolinic acid, which is a compound related to the pyridine family. It is structurally similar to other chlorinated picolinic acids, such as 3,6-dichloropicolinic acid, which has been studied for its presence in sugar beets and can be analyzed using gas chromatography with electron capture detection . Although the provided papers do not directly discuss 4-chloropicolinic acid, they provide insights into the analysis and behavior of structurally related compounds.
Synthesis Analysis
The synthesis of chlorinated picolinic acids can be complex, involving multiple steps such as chlorination, diazotization-bromination, cyanogenation, and acid hydrolysis. For example, 3,4,5-trichloropicolinic acid was synthesized from 4-chloro-pyridin-2-amine with an overall yield of 57.8%, and the structures of the compounds were confirmed by various spectroscopic methods . This suggests that a similar approach could potentially be applied to synthesize 4-chloropicolinic acid.
Molecular Structure Analysis
The molecular structure of chlorinated picolinic acids is characterized by the presence of chlorine atoms attached to the pyridine ring. Spectroscopic methods such as infrared spectroscopy (IR), mass spectrometry (MS), proton nuclear magnetic resonance (1HNMR), and carbon-13 nuclear magnetic resonance (13CNMR) are used to confirm the structures of these compounds . These techniques could also be used to analyze the molecular structure of 4-chloropicolinic acid.
Chemical Reactions Analysis
Chlorinated picolinic acids can undergo various chemical reactions due to the presence of reactive chlorine atoms. For instance, the degradation of 4-chlorophenoxyacetic acid in aqueous suspensions was investigated, and the formation of volatile degradation products like 4-chlorophenol was analyzed by GC-MS . This indicates that 4-chloropicolinic acid may also be subject to photocatalytic degradation and other reactions that can be studied using similar analytical techniques.
Physical and Chemical Properties Analysis
The physical and chemical properties of chlorinated picolinic acids can be influenced by the presence and position of chlorine atoms on the pyridine ring. For example, the determination of 3,6-dichloropicolinic acid residues in sugar beets involved a method sensitive to around 0.05 mg/kg of the acid . Analytical methods such as high-performance liquid chromatography (HPLC) and gas chromatography (GC) are essential for determining the physical and chemical properties of these compounds, including their concentration in various samples .
Applications De Recherche Scientifique
Plant Growth Regulation
4-Amino-3,5,6-trichloropicolinic acid, a derivative of picolinic acid, has been found to be more toxic to many broad-leaved plants than other similar compounds. It shows comparable absorption by foliage, translocation, and soil-leaching characteristics. However, it retains its activity for a longer time in soil, indicating its potential as a plant growth regulator (Hamaker et al., 1963).
Biodegradation Studies
A bacterial strain LW1 from the Comamonadaceae family can utilize 1-chloro-4-nitrobenzene as a carbon, nitrogen, and energy source, transforming it into 5-chloropicolinic acid. This study provides insights into the biodegradation pathways of chlorinated nitroaromatic compounds, indicating the role of 4-Chloropicolinic Acid in environmental bioremediation (Katsivela et al., 1999).
Herbicide Persistence and Degradation
Research on 6-chloropicolinic acid, a related compound, has shown its importance in understanding the persistence and degradation of herbicides in soil. This study highlights how soil temperature, organic matter, and pH significantly affect the decomposition rate of this chemical in various soil types (Meikle et al., 1977).
Electrocatalytic Dechlorination
An aqueous phase electrocatalytic hydrogenation (ECH) system based on Pd catalysts has been developed for the dechlorination of chloropicolinic acid mixtures, including 4-Chloropicolinic Acid, into picolinic acid. This research highlights the potential of electrocatalytic methods in treating organic wastes containing chloropicolinic acids (Hong-xing et al., 2016).
Soil Handling and Storage Stability
The stability of picloram (4-amino-3,5,6-trichloropicolinic acid) in soil samples during handling and storage has been studied, emphasizing the need for reliable data on herbicide persistence and mobility in environmental monitoring and management (Evans & Norris, 1986).
Electroreduction Studies
Studies on the electroreduction of 6-chloro-2-pyridinecarboxylic acid on mercury electrodes provide insights into the electrochemical behavior of chloropicolinic acids, which is important for understanding their environmental fate and treatment options (Corredor & Mellado, 2006).
DNA Damage and Methylation
Research on picloram (4-amino-3,5,6-trichloropicolinic acid) indicates its potential to cause DNA damage and changes in DNA methylation in plants. This is significant for understanding the genetic impact of herbicides on plant health and development (Taspinar et al., 2017).
Herbicide Adsorption and Cation Interaction
The adsorption behavior of picloram (4-amino-3,5,6-trichloropicolinic acid) on silica gel surfaces and its interaction with divalent cations has been studied, providing insights into the environmental behavior and removal strategies of this herbicide (Prado et al., 2004).
Safety And Hazards
Orientations Futures
4-Chloropicolinic Acid is an important intermediate for the synthesis of many biologically active compounds . It has potential applications in the development of new drugs and treatments, making it a subject of ongoing research .
Relevant Papers
Several papers have been published on the synthesis and applications of 4-Chloropicolinic Acid. For instance, one study synthesized ethyl 4-(4-nitrophenoxy) picolinate, an important intermediate for many biologically active compounds, from 2-picolinic acid . Another paper discussed the synthesis of 33 4-amino-3,5-dichloro-6-(5-aryl-substituted-1-pyrazolyl)-2-picolinic acid compounds, which have shown good inhibitory effects .
Propriétés
IUPAC Name |
4-chloropyridine-2-carboxylic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H4ClNO2/c7-4-1-2-8-5(3-4)6(9)10/h1-3H,(H,9,10) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NNMYRMGMVLMQAY-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CN=C(C=C1Cl)C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H4ClNO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30282514 | |
| Record name | 4-Chloropicolinic Acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30282514 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
157.55 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-Chloropicolinic Acid | |
CAS RN |
5470-22-4 | |
| Record name | 5470-22-4 | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=26285 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | 4-Chloropicolinic Acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30282514 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 4-Chloropicolinic Acid | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



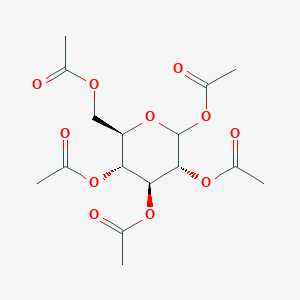

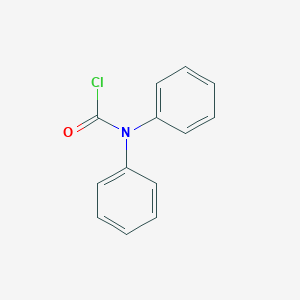

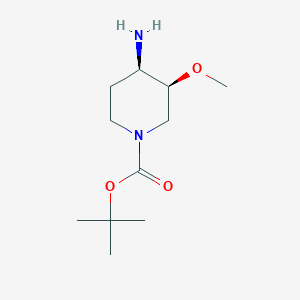
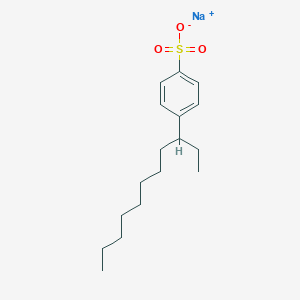
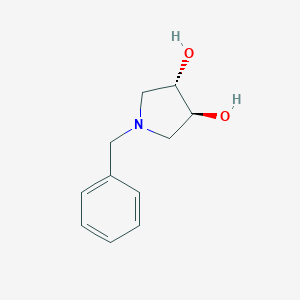
![(3S,8R,9S,10R,13S,14S)-17-Iodo-10,13-dimethyl-2,3,4,7,8,9,10,11,12,13,14,15-dodecahydro-1H-cyclopenta[a]phenanthren-3-ol](/img/structure/B151588.png)

